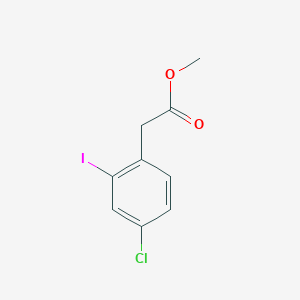

Methyl (4-chloro-2-iodophenyl)acetate

Descripción general

Descripción

“Methyl (4-chloro-2-iodophenyl)acetate” is a chemical compound. It is an ester with a molecular formula of C9H8ClIO2 . The compound is related to “Methyl (4-iodophenyl)acetate”, which has a molecular weight of 276.07 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the production method of 4-chloro-2-aminophenol involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . Another synthesis method for a related compound, (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone, has also been reported .Molecular Structure Analysis

The molecular structure of “Methyl (4-chloro-2-iodophenyl)acetate” can be inferred from its IUPAC name and molecular formula. It consists of a methyl ester group attached to a phenyl ring, which is substituted at the 4-position with a chlorine atom and at the 2-position with an iodine atom .Physical And Chemical Properties Analysis

“Methyl (4-chloro-2-iodophenyl)acetate” is a solid at room temperature . It has a molecular weight of 276.07 .Aplicaciones Científicas De Investigación

Imaging Agent Potential

Methyl (4-chloro-2-iodophenyl)acetate has potential applications as an imaging agent. For example, 4-[125I]Iodophenyltrimethylammonium acetate (4-I-125 PTMA) shows significant accumulation in heart tissue of mice, suggesting its utility in myocardial imaging (Burns et al., 1980).

Analgesic and Anti-inflammatory Activities

Derivatives of 4-chloro-m-cresol, which are related to methyl (4-chloro-2-iodophenyl)acetate, have been synthesized and evaluated for analgesic and anti-inflammatory activities. These derivatives have shown potent effects in animal studies (Dewangan et al., 2015).

Herbicide Metabolism Study

The metabolism of chloroacetamide herbicides, which bear structural similarities to methyl (4-chloro-2-iodophenyl)acetate, has been studied in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of these compounds (Coleman et al., 2000).

Herbicidal Activity

Research on methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate, a compound related to methyl (4-chloro-2-iodophenyl)acetate, has demonstrated significant herbicidal activity. This highlights its potential in agricultural applications (Hayashi & Kouji, 1990).

Plant Hormone Analysis

The compound has been used in the analysis of plant hormones. For example, 4-chloroindole-3-acetic acid methyl ester, a related compound, was identified and quantitatively determined in various plant species using advanced chromatographic techniques (Engvild, Egsgaard & Larsen, 1980).

Organic Synthesis

Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate, synthesized via a reaction involving components similar to methyl (4-chloro-2-iodophenyl)acetate, demonstrates the versatility of such compounds in organic synthesis (Pan, Zhang & Liu, 2009).

Environmental Impact Studies

Studies on the toxic effect of herbicidal ionic liquids, including compounds structurally related to methyl (4-chloro-2-iodophenyl)acetate, provide insights into their environmental impact and biodegradability (Czarny et al., 2019).

Safety And Hazards

The safety information for “Methyl (4-chloro-2-iodophenyl)acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 2-(4-chloro-2-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSOBJJPAHOBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291993 | |

| Record name | Methyl 4-chloro-2-iodobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-chloro-2-iodophenyl)acetate | |

CAS RN |

936098-39-4 | |

| Record name | Methyl 4-chloro-2-iodobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936098-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-iodobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)

![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)

![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)